molecular formula C7H14FN B1470355 2-Cyclopentyl-2-fluoroethan-1-amine CAS No. 1557628-21-3

2-Cyclopentyl-2-fluoroethan-1-amine

Cat. No.: B1470355
CAS No.: 1557628-21-3
M. Wt: 131.19 g/mol
InChI Key: JIKKSQDJMBUDJJ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-fluoroethan-1-amine is a chemical compound with the molecular formula C7H15FN It is a derivative of ethanamine, where a cyclopentyl group and a fluorine atom are attached to the second carbon of the ethane chain

Properties

IUPAC Name

2-cyclopentyl-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN/c8-7(5-9)6-3-1-2-4-6/h6-7H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKKSQDJMBUDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-fluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentyl bromide and 2-fluoroethanamine.

    Reaction: The cyclopentyl bromide undergoes a nucleophilic substitution reaction with 2-fluoroethanamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to facilitate the substitution process.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-fluoroethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or organic solvents.

Major Products

    Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.

    Reduction: Cyclopentyl alcohol or cyclopentylamine.

    Substitution: Cyclopentyl-2-hydroxyethan-1-amine or cyclopentyl-2-cyanoethan-1-amine.

Scientific Research Applications

2-Cyclopentyl-2-fluoroethan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroethanamine: A simpler analog with a similar structure but lacking the cyclopentyl group.

    Cyclopentylamine: Contains the cyclopentyl group but lacks the fluorine atom.

    2-Cyclopentyl-2-chloroethan-1-amine: Similar structure with chlorine instead of fluorine.

Uniqueness

2-Cyclopentyl-2-fluoroethan-1-amine is unique due to the presence of both the cyclopentyl group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.

Biological Activity

2-Cyclopentyl-2-fluoroethan-1-amine is a compound of increasing interest in biochemical and pharmacological research due to its potential interactions with various biological systems. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse sources.

This compound exhibits significant biochemical properties, playing a role in various biochemical reactions. It interacts with enzymes and proteins, potentially influencing metabolic pathways through enzyme inhibition or activation. This modulation can lead to alterations in cellular functions, impacting gene expression and cellular metabolism.

Table 1: Interaction Summary

Interaction Type Effect Biological Pathway
Enzyme InhibitionDecreased activityMetabolic pathways
Enzyme ActivationIncreased activitySignal transduction pathways
Gene ExpressionModulation of transcriptionCellular growth and differentiation

Cellular Effects

The compound affects various cell types and processes by modulating cell signaling pathways. It can influence gene expression, leading to changes in cellular metabolism and function. For instance, it may enhance signaling pathways critical for cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific enzymes or receptors. This binding can result in either inhibition or activation, thus influencing multiple biochemical pathways. The exact mechanism can vary depending on the biological context and the specific targets involved.

Temporal and Dosage Effects

Research indicates that the effects of this compound can change over time and are dosage-dependent. In laboratory settings, the compound's stability is crucial for its efficacy; degradation over time may diminish its biological activity. Furthermore, animal model studies have shown that lower doses may yield beneficial effects, while higher doses can lead to toxicity.

Table 2: Dosage Effects in Animal Models

Dosage (mg/kg) Observed Effect Outcome
0.5Enhanced metabolic activityPositive
5Toxicity observedNegative
10Severe adverse effectsToxicity

Metabolic Pathways

The compound is involved in several metabolic processes by interacting with various enzymes and cofactors. Its ability to influence metabolic flux can affect the overall metabolic state of cells, making it a valuable tool for studying metabolic disorders.

Transport and Distribution

Understanding the transport mechanisms of this compound is essential for optimizing its use in research and therapeutic contexts. The compound may interact with specific transporters that facilitate its movement across cellular membranes, influencing its localization and accumulation within tissues.

Applications in Research and Medicine

This compound has potential applications in various fields:

  • Chemistry : As a building block for synthesizing complex organic molecules.
  • Biology : Investigated as a ligand in receptor binding studies.
  • Medicine : Explored for therapeutic potential in neurological disorders.

Case Studies

Recent studies have highlighted the potential of this compound in treating conditions related to enzyme dysregulation. For example, it has been studied for its effects on JAK2 mutations associated with myeloproliferative neoplasms, suggesting its role as a modulator in inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentyl-2-fluoroethan-1-amine
Reactant of Route 2
2-Cyclopentyl-2-fluoroethan-1-amine

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